

Norarmepavine CAS number and molecular formula

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Compound of Interest

Compound Name: Norarmepavine

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An In-depth Technical Guide to Norarmepavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norarmepavine, a benzyloisoquinoline alkaloid found in plants such as *Nelumbo nucifera* (sacred lotus), is a key intermediate in the biosynthesis of numerous other alkaloids. This technical guide provides a comprehensive overview of **Norarmepavine**, including its chemical identity, synthesis, and biological activities. Detailed experimental protocols for its synthesis are presented, along with a summary of its known pharmacological effects. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity

Norarmepavine is a tetrahydroisoquinoline alkaloid. There is some ambiguity in the literature and commercial databases regarding its official CAS number. The most frequently cited numbers are presented below.

Identifier	Value
IUPAC Name	4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Molecular Formula	C18H21NO3
Molecular Weight	299.37 g/mol [1]
CAS Number	6392-40-1 or 3472-22-8 (Note: Both are frequently used)

Synthesis of Norarmepavine

Norarmepavine can be synthesized via both racemic and enantioselective routes. The Bischler-Napieralski reaction provides a common method for preparing the racemic form, while enantioselective synthesis has been achieved using polymer-supported reagents.

Racemic Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β -arylethylamides using a condensing agent like phosphorus oxychloride (POCl₃). The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of (\pm)-Norarmepavine

- **Step 1: Amide Formation.** 2-(3,4-Dimethoxyphenyl)ethylamine is reacted with a suitable phenylacetic acid derivative (e.g., 4-benzyloxyphenylacetyl chloride) to form the corresponding N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
- **Step 2: Cyclization.** The amide from Step 1 is dissolved in a suitable solvent (e.g., anhydrous toluene or acetonitrile). Phosphorus oxychloride (POCl₃) is added, and the mixture is heated to reflux. The reaction proceeds via an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.
- **Step 3: Reduction.** The resulting 3,4-dihydroisoquinoline intermediate is reduced to the tetrahydroisoquinoline. This can be achieved using a reducing agent such as sodium

borohydride (NaBH_4) in methanol.

- Step 4: Deprotection (if necessary). If a protecting group (e.g., benzyl) is used for the phenolic hydroxyl group, it is removed in the final step. For a benzyl group, this is typically achieved by catalytic hydrogenation (e.g., H_2 over Pd/C).
- Purification. The final product, (\pm)-**Norarmepavine**, is purified by column chromatography or crystallization.

Enantioselective Synthesis of (-)-Norarmepavine

An enantioselective synthesis of (-)-**Norarmepavine** has been developed utilizing polymer-supported reagents, which simplifies purification procedures.

Experimental Protocol: Enantioselective Synthesis using Polymer-Supported Reagents

- Step 1: Amide Formation. Commercially available 2-(3,4-dimethoxyphenyl)ethylamine and ethyl 4-benzyloxyphenylacetate are subjected to microwave irradiation under solvent-free conditions to yield the corresponding amide.^[2]
- Step 2: Cyclization. The amide is cyclized to the corresponding 3,4-dihydroisoquinoline using a suitable dehydrating agent.
- Step 3: Enantioselective Reduction. The prochiral imine of the 3,4-dihydroisoquinoline is reduced enantioselectively. This can be achieved using a chiral reducing agent, for example, a borohydride reagent modified with a chiral ligand.
- Step 4: Deprotection. The protecting group on the phenolic hydroxyl is removed.
- Purification. The use of polymer-supported reagents allows for purification by simple filtration at each step, minimizing the need for traditional chromatographic methods.

Biological Activity

The pharmacological effects of **Norarmepavine** have been investigated in preliminary screening procedures. It is important to note that detailed dose-response studies and mechanism of action studies are limited in the publicly available literature.

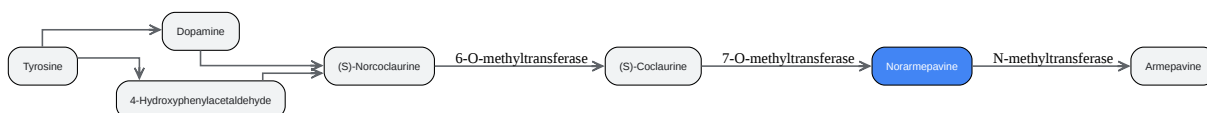
Activity	Observation	Experimental Details
Central Nervous System	Decrease in spontaneous motor activity.	Oral administration of 200 mg/kg in animal models.[3]
Ocular	Mydriasis (dilation of the pupil).	Observed after oral administration of 200 mg/kg.[3]
Respiratory	Bradypnea (abnormally slow breathing).	Observed after oral administration of 200 mg/kg.[3]

Experimental Protocol: General Pharmacological Screening

- Test Substance: **Norarmepavine**, dissolved in a suitable vehicle.
- Animal Model: Typically mice or rats.
- Administration: Oral gavage or intraperitoneal injection.
- Observation: Animals are observed for a defined period for changes in behavior (e.g., motor activity), physiological parameters (e.g., respiratory rate), and autonomic signs (e.g., pupil size).
- Data Analysis: Observations are recorded and compared to a control group receiving the vehicle alone.

Biosynthetic Pathway

Norarmepavine is a key intermediate in the biosynthesis of other benzyloisoquinoline alkaloids in plants. Its formation involves a series of enzymatic reactions starting from the amino acid tyrosine.



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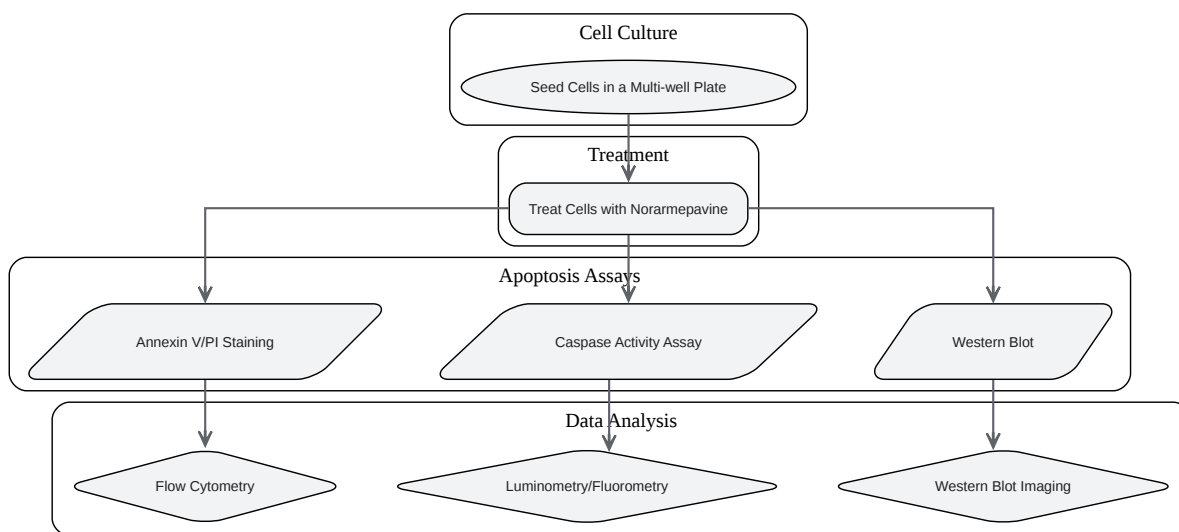
Caption: Biosynthetic pathway of **Norarmepavine**.

Signaling Pathways

Currently, there is a lack of specific research directly investigating the signaling pathways modulated by **Norarmepavine**. However, based on the activity of other compounds containing the tetrahydroisoquinoline scaffold, potential areas for future investigation could include pathways related to apoptosis and cell signaling. For instance, some tetrahydroisoquinoline derivatives have been shown to induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2 and p38.

Experimental Protocol: In Vitro Apoptosis Assay (General)

- Cell Line: A relevant human cell line (e.g., a cancer cell line or a neuronal cell line).
- Treatment: Cells are treated with varying concentrations of **Norarmepavine** for a defined period (e.g., 24, 48, 72 hours).
- Apoptosis Detection: Apoptosis can be assessed using various methods:
 - Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by fluorescently labeled Annexin V using flow cytometry. PI is used to identify necrotic or late apoptotic cells with compromised membranes.
 - Caspase Activity Assays: The activity of key apoptotic enzymes like caspase-3 and caspase-7 can be measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.
 - Western Blot Analysis: The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) can be analyzed by Western blotting.
- Data Analysis: The percentage of apoptotic cells or the level of protein expression is quantified and compared to untreated control cells.



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Caption: Experimental workflow for in vitro apoptosis assays.

Conclusion

Norarmepavine is a significant natural product with established synthetic routes and preliminary evidence of biological activity. The ambiguity surrounding its CAS number highlights the need for careful verification when sourcing this compound. While its synthesis is well-documented, further research is required to fully elucidate its pharmacological profile, mechanism of action, and the specific signaling pathways it modulates. The detailed protocols and information provided in this guide are intended to facilitate future research and development efforts centered on **Norarmepavine** and its derivatives.

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References

- 1. Expedient synthesis of (S)- and (R)-norcoclaurine from (S)- and (R)-norarmepavine [corrected] prepared by the 1-phenylethylurea method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Elucidation of the (R)-enantiospecific benzyloquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
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